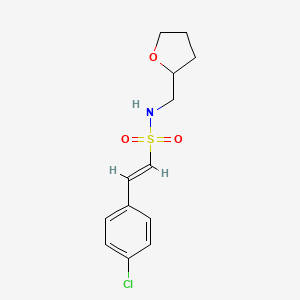

(E)-2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)ethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)ethenesulfonamide, also known as CES, is a sulfonamide-based compound that has been widely studied for its potential use in scientific research. It is a highly versatile compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

科学的研究の応用

Organic Synthesis and Chemical Reactions

The study of insertions of ethene and carbon monoxide into the S-S bond of nido-clusters highlights innovative approaches in organic synthesis, showcasing the versatility of ethenesulfonamide derivatives in facilitating complex chemical transformations (Messelhäuser et al., 1987).

Molecular Interactions and Crystallography

Research on benzenesulfonamide derivatives, including those with chlorophenyl groups, focuses on their crystal structures and intermolecular interactions. These studies are vital for understanding the molecular basis of material properties and biological activity (Bats et al., 2001).

Medicinal Chemistry and Biological Applications

The synthesis and evaluation of benzenesulfonamide derivatives for antiproliferative activity against tumor cell lines demonstrate the potential of these compounds in developing new therapeutic agents. This research contributes to the broader field of medicinal chemistry by exploring novel anticancer compounds (Motavallizadeh et al., 2014).

Advanced Oxidation Processes

The study on the photooxidation of chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide to nitroso- and nitro-products provides insights into environmental chemistry, specifically the degradation pathways of organic pollutants. Such research is crucial for developing more efficient water treatment technologies (Miller & Crosby, 1983).

Electro-Optic Materials

Research into the layer-by-layer self-assembly of pyrrole-based donor-acceptor chromophores, including sulfonamide derivatives, underscores the potential of these materials in electro-optic applications. This work is at the forefront of materials science, aiming to create advanced materials for optical and electronic devices (Facchetti et al., 2003).

特性

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c14-12-5-3-11(4-6-12)7-9-19(16,17)15-10-13-2-1-8-18-13/h3-7,9,13,15H,1-2,8,10H2/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLJVBLMQHEFMQ-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)ethenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2367629.png)

![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2367636.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2367642.png)

![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)

![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)

![(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B2367648.png)

![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2367651.png)